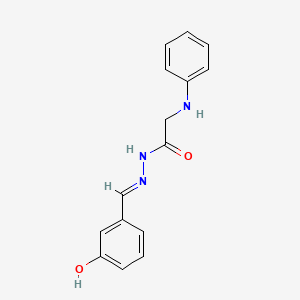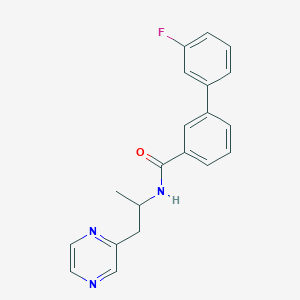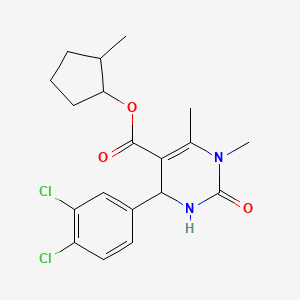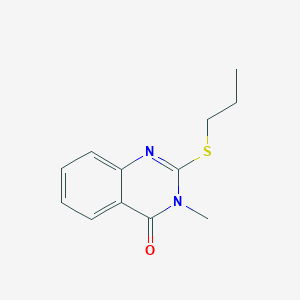![molecular formula C15H19ClN2O B3883435 8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B3883435.png)
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Vue d'ensemble
Description
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyridine derivative, followed by the introduction of the pyran ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound might bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile: Lacks the butyl group, which may affect its reactivity and applications.
8-Butyl-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile: Lacks the chlorine atom, potentially altering its chemical properties and biological activity.
Uniqueness
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is unique due to the presence of both the butyl and chlorine substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
8-butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-4-5-6-13-12-9-19-15(2,3)7-10(12)11(8-17)14(16)18-13/h4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTMMHCVWRAGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenyl)-N-[2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B3883353.png)
![11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B3883360.png)
![4-[(4-hydroxyphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3883361.png)



![3-benzyl-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3883382.png)
![(4Z)-4-(1-{[2-(4-methoxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883391.png)

![2-N-[(4-methoxyphenyl)methyl]-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3883402.png)
![3-amino-2-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3883415.png)
![3-(2-chlorobenzoyl)-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3883436.png)
![5-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-2-methylisoindole-1,3-dione](/img/structure/B3883440.png)
![2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione](/img/structure/B3883449.png)
